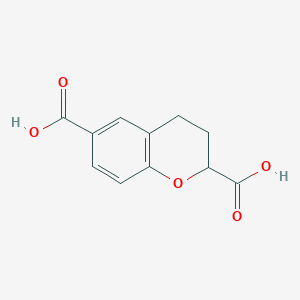

Chromane-2,6-dicarboxylic acid

Description

Overview of the Chromane (B1220400) Scaffold in Heterocyclic Chemistry

The chromane scaffold, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This structural motif is considered a "privileged structure" in medicinal chemistry and drug discovery because of its prevalence in a wide array of natural and synthetic molecules with significant biological activity. nih.govresearchgate.net Chromane and its derivatives are found in natural products such as alkaloids, flavonoids, and tocopherols (B72186) (like Vitamin E). researchgate.netbenthamscience.comgoogle.com

The chromane nucleus serves as a fundamental building block for designing and synthesizing novel therapeutic agents. nih.gov Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. benthamscience.comgoogle.com The versatility of the chromane ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.govfrontiersin.org The stability and synthetic accessibility of the chromane scaffold make it an attractive and important component in the development of new bioactive compounds. researchgate.net

Significance of Dicarboxylic Acid Functionalities in Organic Synthesis and Coordination Chemistry

Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) groups. longdom.orgfiveable.meontosight.ai This dual functionality makes them exceptionally versatile tools in both organic synthesis and coordination chemistry.

In organic synthesis , dicarboxylic acids are valuable building blocks for constructing more complex molecules. longdom.orgontosight.ai Their key roles include:

Precursors to Reactive Intermediates: They can be readily converted into highly reactive derivatives such as acid chlorides or anhydrides, which are then used to form esters, amides, and other functional groups. longdom.org

Polymer Synthesis: They are fundamental monomers in step-growth polymerization. The reaction of dicarboxylic acids with diols produces polyesters, while their reaction with diamines yields polyamides (like nylon), both of which are classes of polymers with widespread industrial applications. longdom.orgfiveable.me

Cyclization and Bond Formation: The presence of two carboxyl groups allows for the formation of cyclic structures. fiveable.me Furthermore, they can participate in reactions like the Diels-Alder reaction to form cyclic compounds and can undergo decarboxylation to create new carbon-carbon bonds. longdom.org

In coordination chemistry , dicarboxylic acids and their deprotonated forms (dicarboxylates) are excellent ligands for binding to metal ions. The four oxygen atoms of the two carboxylate groups can act as potential donor atoms, allowing them to coordinate with metal centers in various modes. researchgate.net This flexibility is crucial for the construction of:

Metal-Organic Frameworks (MOFs): Dicarboxylates are frequently used as organic "linkers" to connect metal ions or clusters, forming extended, often porous, structures known as MOFs. researchgate.net These materials have applications in gas storage, catalysis, and separation. researchgate.net The geometry of the dicarboxylic acid ligand plays a critical role in determining the final architecture of the coordination polymer, which can range from simple 0D complexes to 1D chains, 2D layers, or complex 3D frameworks. rsc.orgnih.gov

Table 2: Roles of Dicarboxylic Acid Functionality

| Field | Key Roles & Applications | Reference |

|---|---|---|

| Organic Synthesis | Building blocks for complex molecules, synthesis of polymers (polyesters, polyamides), formation of reactive intermediates (acid chlorides, anhydrides). | longdom.orgontosight.aifiveable.me |

| Coordination Chemistry | Organic linkers for Metal-Organic Frameworks (MOFs), formation of coordination polymers with diverse dimensionality (1D, 2D, 3D), chelation of metal ions. | researchgate.netresearchgate.netrsc.orgnih.gov |

Rationale for Dedicated Research on Chromane-2,6-dicarboxylic Acid

The dedicated investigation of this compound is driven by the synergistic potential of its constituent chemical functionalities. The molecule combines the biologically relevant and synthetically versatile chromane scaffold with the powerful linking and polymer-forming capabilities of a dicarboxylic acid.

The rationale for its study is multifaceted:

Novel Ligand Design: As a ligand, this compound offers a rigid, well-defined geometry. The specific placement of the carboxylic acid groups at the 2- and 6-positions presents a unique spatial arrangement of coordination sites. This could lead to the formation of novel metal-organic frameworks with unique topologies and properties that are distinct from those created with more common linear or symmetric dicarboxylate linkers like terephthalic acid. rsc.orgrsc.org

Advanced Polymer Development: The chromane unit can impart specific properties such as thermal stability, rigidity, and potentially biological activity into polymer chains. Using this compound as a monomer could lead to new classes of polyesters or polyamides with enhanced characteristics.

Pharmaceutical and Bio-organic Chemistry: The chromane scaffold is a well-established pharmacophore. nih.govbenthamscience.com Attaching two carboxylic acid groups provides points for further chemical modification or for interaction with biological receptors. Research into related molecules, such as 6-fluoro-chroman-2-carboxylic acid, highlights the importance of this class of compounds as key intermediates in the synthesis of pharmaceuticals. google.comresearchgate.netrsc.org The dicarboxylic acid variant is a logical next step for creating new, potentially bioactive, molecular architectures.

In essence, this compound represents a promising, yet underexplored, molecular platform. Research into its synthesis, properties, and applications is warranted to unlock its potential in materials science, coordination chemistry, and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

3,4-dihydro-2H-chromene-2,6-dicarboxylic acid |

InChI |

InChI=1S/C11H10O5/c12-10(13)7-2-3-8-6(5-7)1-4-9(16-8)11(14)15/h2-3,5,9H,1,4H2,(H,12,13)(H,14,15) |

InChI Key |

QNGLJYYWOCEYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)OC1C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as dynamic NMR studies, a detailed picture of the atomic connectivity and conformational behavior of Chromane-2,6-dicarboxylic acid can be constructed.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within a molecule. The chemical shifts, coupling constants, and signal multiplicities for the protons in this compound allow for the precise assignment of each proton. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing carboxylic acid group at the C6 position. The protons of the pyran ring will exhibit chemical shifts characteristic of their specific aliphatic and benzylic environments.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 (axial) | 2.10 - 2.30 | ddd | J(H4ax, H4eq) ≈ 13-14, J(H4ax, H3ax) ≈ 10-12, J(H4ax, H3eq) ≈ 4-5 |

| H-4 (equatorial) | 2.35 - 2.55 | ddd | J(H4eq, H4ax) ≈ 13-14, J(H4eq, H3eq) ≈ 3-4, J(H4eq, H3ax) ≈ 2-3 |

| H-3 (axial) | 1.90 - 2.10 | m | - |

| H-3 (equatorial) | 2.15 - 2.35 | m | - |

| H-2 | 4.80 - 5.00 | dd | J(H2, H3ax) ≈ 8-10, J(H2, H3eq) ≈ 3-4 |

| H-5 | 7.80 - 7.90 | d | J(H5, H7) ≈ 2-3 |

| H-7 | 7.90 - 8.00 | dd | J(H7, H8) ≈ 8-9, J(H7, H5) ≈ 2-3 |

| H-8 | 6.90 - 7.10 | d | J(H8, H7) ≈ 8-9 |

| COOH (C2) | 12.0 - 13.0 | s | - |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbons of the carboxylic acid groups are expected to resonate at the lowest field, typically in the range of 170-185 ppm. The aromatic carbons will appear in the 115-160 ppm region, while the aliphatic carbons of the pyran ring will be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 75 - 80 |

| C-3 | 25 - 30 |

| C-4 | 20 - 25 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 |

| C-8 | 115 - 120 |

| C-8a | 155 - 160 |

| COOH (C2) | 170 - 175 |

The heterocyclic ring in the chromane (B1220400) scaffold is not planar and can exist in different conformations, such as half-chair or sofa forms. Variable Temperature (VT) NMR and Dynamic NMR (DNMR) are advanced techniques used to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers between different conformations. For this compound, these studies could reveal the preferred conformation of the pyran ring and the rotational barriers of the carboxylic acid groups. At lower temperatures, the conformational exchange may slow down, leading to the appearance of separate signals for axial and equatorial protons that might be averaged at room temperature.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. In the FT-IR spectrum of this compound, the most prominent features will be the strong, broad absorption band of the O-H stretching vibration of the carboxylic acid groups, typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid carbonyl group will give rise to a sharp, intense peak around 1700-1730 cm⁻¹. Other characteristic bands include the C-O stretching of the ether linkage in the chromane ring and the aromatic C=C stretching vibrations.

Expected FT-IR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Ether) | 1200 - 1300 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to produce strong signals. The C=C stretching vibrations of the aromatic ring will also be prominent. The C=O stretching of the carboxylic acid groups will be visible but may be weaker than in the FT-IR spectrum. The non-polar C-C bonds of the aliphatic portion of the chromane ring will also give rise to characteristic Raman signals.

Electronic Spectroscopy for Electronic Transitions and Chirality Assessment

Electronic spectroscopy techniques are instrumental in probing the electronic transitions and stereochemical features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to identify the presence of chromophores within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The chromophore in this compound is the bicyclic chromane system, which contains a benzene ring fused to a dihydropyran ring.

The UV-Vis spectrum of the chromane moiety is primarily dictated by the electronic transitions within the aromatic portion of the molecule. The presence of the benzene ring leads to characteristic absorption bands corresponding to π → π* transitions. Typically, substituted benzene rings exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The exact position and intensity of these absorptions for this compound would be influenced by the carboxylic acid substituent on the aromatic ring and the ether oxygen, which act as auxochromes. These groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Expected Transition | Approximate Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~220 nm | Benzene Ring |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical technique essential for determining the absolute configuration of chiral molecules. Since this compound possesses a stereocenter at the C2 position, its enantiomers will produce mirror-image ECD spectra.

The ECD spectrum is governed by the "chromane helicity rule," which establishes a relationship between the sign of the ¹Lb Cotton effect (corresponding to the B-band in UV-Vis) and the helicity of the dihydropyran ring. For many 2-substituted chromanes, a P-helicity (clockwise twist) of the dihydropyran ring results in a positive Cotton effect, while M-helicity (counter-clockwise twist) leads to a negative one. However, studies on related 2-carboxyl chromanes have shown that this correlation can be complex and sensitive to the specific substitution pattern and conformational distribution. semanticscholar.org Therefore, while ECD is a powerful tool, the assignment of the absolute configuration of this compound would likely require comparison with theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT).

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It provides detailed structural information about chiral molecules in solution. ru.nl For this compound, VCD would be particularly sensitive to the conformation of the dihydropyran ring and the orientation of the two carboxylic acid groups.

Key vibrational modes, such as the C=O stretching of the carboxyl groups (~1700-1750 cm⁻¹), would be expected to show distinct VCD signals. The VCD spectrum could elucidate the preferred conformation (axial vs. equatorial) of the C2-carboxylic acid group. Furthermore, it could reveal details about intermolecular and intramolecular hydrogen bonding patterns, as these interactions significantly influence vibrational frequencies and VCD intensities. nih.govresearchgate.net Comparing the experimental VCD spectrum with DFT calculations would allow for a definitive determination of its absolute configuration and predominant solution-phase conformation. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (Molecular Formula: C₁₁H₁₀O₅, Molecular Weight: 222.19 g/mol ), high-resolution mass spectrometry would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal characteristic fragmentation pathways. Based on studies of similar chromane structures, two primary fragmentation routes are anticipated nih.gov:

Retro-Diels-Alder (RDA) Reaction : A characteristic fragmentation of the chromane ring system, leading to the cleavage of the dihydropyran ring.

Neutral Losses from Carboxylic Acid Groups : Sequential losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) or a direct loss of formic acid (CH₂O₂, 46 Da) from the carboxylic acid at the C2 position. The C6-carboxylic acid group would likely undergo decarboxylation with the loss of carbon dioxide (CO₂, 44 Da).

Table 2: Predicted Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺, m/z = 223.05)

| Fragment Ion (m/z) | Proposed Loss | Proposed Structure |

|---|---|---|

| 205.04 | H₂O | Loss of water from a carboxylic acid group |

| 179.06 | CO₂ | Loss of carbon dioxide from the C6-carboxylic acid |

| 177.04 | H₂O + CO | Loss of water and carbon monoxide |

| 161.05 | H₂O + CO₂ | Loss of water and carbon dioxide |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would unambiguously determine:

Molecular Conformation : The precise conformation of the dihydropyran ring, which typically adopts a half-chair or sofa conformation in chromane systems.

Bond Lengths and Angles : Accurate measurements of all bond lengths and angles. For instance, the C-O bond lengths within the carboxylic acid groups would confirm their protonation state (a C=O double bond is typically ~1.21 Å, while a C-OH single bond is ~1.30 Å). mdpi.com

Stereochemistry : The relative and absolute stereochemistry of the chiral center at C2.

The crystallographic data, typically deposited in a standardized format like a Crystallographic Information File (CIF), provides the foundational data for understanding the compound's solid-state properties.

Theoretical and Computational Investigations of Chromane 2,6 Dicarboxylic Acid

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

No specific studies were found that applied quantum chemical methods to investigate the electronic structure and reactivity of Chromane-2,6-dicarboxylic acid.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

There is no available research detailing the use of DFT to optimize the geometry or calculate the energetics of this compound.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Information regarding NBO analysis to understand charge transfer and intramolecular interactions within this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps to predict the reactive sites for electrophilic and nucleophilic attack on this compound have not been computationally generated in any available studies.

Atoms In Molecules (AIM) Theory

The application of AIM theory to analyze the bonding characteristics of this compound has not been documented.

Computational Prediction and Validation of Spectroscopic Properties

There are no published computational studies that predict or validate the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound.

Simulated Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate Fourier-Transform Infrared (FT-IR) and Raman spectra with a high degree of accuracy. For this compound, these simulations would involve calculating the harmonic vibrational frequencies and their corresponding intensities.

The simulated spectra would be characterized by specific vibrational modes associated with its distinct structural features: the carboxylic acid groups and the chromane (B1220400) core.

Carboxylic Acid Groups: The FT-IR spectrum is expected to show a very broad O-H stretching band in the 3300–2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimers that carboxylic acids typically form. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would appear around 1700–1725 cm⁻¹. nih.govnih.gov In the Raman spectrum, the C=O stretch is often weaker. nih.gov

Chromane Core: Vibrations associated with the aromatic ring, such as C-H stretching, would be observed above 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ region. The C-O-C stretching of the dihydropyran ring would also produce characteristic bands.

By comparing the computed vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | Weak / Not prominent |

| Aromatic Ring | C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 (strong) | 1725 - 1700 (weak) |

| Aromatic Ring | C=C stretch | 1600 - 1450 | 1600 - 1450 |

| Dihydropyran Ring | C-O-C stretch | 1260 - 1000 | Present |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and ECD Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum chemical method for calculating the excited-state properties of molecules. mdpi.com It is extensively used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra and Electronic Circular Dichroism (ECD) spectra, which is crucial for chiral molecules like the stereoisomers of this compound.

The TD-DFT calculation predicts the vertical excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov For this compound, the electronic transitions are expected to be dominated by π → π* transitions within the benzene (B151609) ring of the chromane system. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is critical for achieving results that correlate well with experimental spectra. chemrxiv.orgcore.ac.uk

For the chiral (R)- and (S)-enantiomers, TD-DFT can predict the ECD spectra, which show positive and negative bands corresponding to the differential absorption of left- and right-circularly polarized light. The simulated ECD spectrum is a powerful tool for assigning the absolute configuration of a chiral center by comparing the theoretical spectrum of a known configuration with the experimental one.

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants. Using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound.

These calculations provide a theoretical spectrum that can be used to:

Assign Experimental Signals: Computed shifts help in the unambiguous assignment of signals in complex experimental spectra, especially for the quaternary carbons and aromatic protons. researchgate.net

Distinguish Isomers: Structural and stereoisomers of a molecule will have distinct NMR spectra, and these differences can be predicted computationally.

Study Conformations: The chemical shifts of nuclei are sensitive to the local geometry. Calculations can be performed on different conformers (e.g., different half-chair forms of the dihydropyran ring) to see how conformational changes affect the NMR spectrum. mdpi.com

Aromatic carbon atoms in similar structures typically show chemical shifts greater than 100 ppm. researchgate.net The carbon atom of the carboxylic acid group (C=O) is expected to have the highest chemical shift value, often in the range of 160-180 ppm. The proton at the chiral C2 position would be a key signal in the ¹H NMR spectrum, and its chemical environment is directly influenced by the conformation of the dihydropyran ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Type | Predicted Chemical Shift (δ) Range (ppm) |

| Carboxylic Acid (C=O) | 160 - 180 |

| Aromatic (C-O, C-C) | 110 - 160 |

| Chiral Center (C2) | 70 - 85 |

| Methylene (C3, C4) | 20 - 40 |

Specific Optical Rotation (SOR) Predictions for Chiral Stereoisomers

Specific optical rotation ([α]D) is the quantitative measure of a chiral molecule's ability to rotate plane-polarized light. Predicting this value computationally is a challenging but important task for determining the absolute configuration of enantiomers. For chiral chromanes, including the (R)- and (S)-isomers of this compound, SOR is highly dependent on the three-dimensional structure.

Computational prediction of SOR involves several steps:

A thorough conformational analysis to identify all low-energy conformers of the molecule.

Calculation of the optical rotation for each individual conformer.

Averaging the values based on the Boltzmann population of each conformer.

Studies on 2-substituted chiral chromanes have shown that the sign of the SOR is fundamentally linked to the helicity of the dihydropyran ring. nih.gov For 2-carboxyl chromanes, a P-helicity (plus) of the dihydropyran ring generally corresponds to a positive SOR value, while M-helicity (minus) corresponds to a negative value. nih.gov However, the magnitude of the rotation can be small for this class of compounds, making accurate prediction sensitive to the computational method used (e.g., choice of functional and basis set). nih.govmdpi.com

Conformational Analysis and Dynamic Behavior Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. The dihydropyran ring is not planar and can adopt several conformations.

Exploration of Dihydropyran Ring Conformations (e.g., Half-Chair)

The six-membered dihydropyran ring in the chromane structure typically adopts a non-planar conformation to relieve ring strain. The most stable conformation is generally a half-chair. mdpi.comscispace.com In this conformation, four of the ring atoms lie in a plane, while the other two are puckered out of the plane.

Pseudorotation Barriers and Conformational Flexibility

The different half-chair conformations of the dihydropyran ring can interconvert through a dynamic process known as pseudorotation. mdpi.com This involves a low-energy transition from one half-chair form to another, passing through a higher-energy transition state, likely a boat or twisted-boat conformation.

The energy barrier for this pseudorotation determines the conformational flexibility of the ring system. This barrier can be investigated computationally by mapping the potential energy surface of the ring inversion. Experimentally, the Gibbs free energy of activation (ΔG‡) for this process can be determined using variable-temperature NMR spectroscopy. mdpi.com As the temperature is lowered, the rate of interconversion slows, which can lead to the broadening and eventual splitting of NMR signals for atoms that are in different chemical environments in the distinct conformations. Studies on related chromanol derivatives have determined these barriers to be in the range of 58-63 kJ/mol. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms at a molecular level. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the transformation of reactants into products, providing insights that are often difficult or impossible to obtain through experimental means alone. For chromane synthesis, which can proceed through various pathways like oxa-Michael additions or Prins-type cyclizations, computational studies are invaluable for understanding the nuanced factors that govern reaction outcomes.

Identification and Characterization of Transition States

A cornerstone of computational reaction mechanism analysis is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants convert to products. The structure and energy of the transition state are critical in determining the rate and feasibility of a chemical reaction.

For the formation of the chromane ring system, computational models would seek to identify the transition states associated with the key bond-forming steps. In an acid-catalyzed intramolecular hydroalkoxylation, for example, this would involve the attack of the phenolic oxygen onto an activated alkene. The geometry of this transition state, including bond lengths and angles of the forming carbon-oxygen bond and the interacting atoms, would be precisely calculated.

Furthermore, vibrational frequency analysis is a crucial step in characterizing a computed stationary point as a true transition state. A transition state is mathematically defined as a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

While specific data for this compound is unavailable, studies on related chromane derivatives can provide illustrative examples of transition state characteristics. The table below presents hypothetical data based on typical values observed in computational studies of similar cyclization reactions.

| Reaction Step | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) | Relative Energy (kcal/mol) |

| Intramolecular Cyclization | O(phenolic)···C(alkene) | i450 - i550 | 20 - 25 |

| Proton Transfer | O(ether)···H-A | i1200 - i1500 | 5 - 10 |

This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Determination of Reaction Pathways and Energetic Profiles

Once reactants, products, and all relevant transition states and intermediates have been computationally identified, a reaction pathway and its corresponding energetic profile can be constructed. This profile, often depicted as a potential energy surface diagram, maps the energy of the system as a function of the reaction progress. The difference in energy between the reactants and the transition state is the activation energy (or Gibbs free energy of activation, ΔG‡), a key determinant of the reaction rate.

The presence of the two carboxylic acid groups on the chromane scaffold, one at the 2-position and one at the 6-position, is expected to significantly influence the energetic profile. The electron-withdrawing nature of the carboxylic acid group at the 6-position could impact the nucleophilicity of the phenolic oxygen and the stability of any charged intermediates. Similarly, the stereochemistry and electronic effects of the carboxylic acid group at the 2-position would play a crucial role in the energetics of the cyclization step.

A hypothetical energetic profile for a plausible two-step reaction mechanism for the formation of a chromane derivative is presented below. This illustrates the kind of data that would be generated from a detailed computational study.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | Transition State 1 (e.g., cyclization) | +22.5 |

| I | Intermediate | +5.0 |

| TS2 | Transition State 2 (e.g., proton transfer) | +12.0 |

| P | Products | -15.0 |

This table represents a hypothetical reaction profile and is not based on specific calculations for this compound.

Reaction Chemistry and Mechanistic Studies of Chromane 2,6 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups with different electronic and steric environments is a defining feature of Chromane-2,6-dicarboxylic acid. The C2-carboxyl group is attached to a chiral, aliphatic carbon adjacent to an ether linkage, while the C6-carboxyl group is bonded to the electron-rich benzene (B151609) ring. This disparity governs their respective reactivities and the strategies for their chemical modification.

Decarboxylation Mechanisms and Thermodynamics

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The stability of the resulting carbanion intermediate is a crucial factor in the ease of decarboxylation. For this compound, the two carboxyl groups exhibit different propensities for this reaction.

The C2-carboxylic acid, being alpha to the dihydropyran ring's oxygen atom, does not possess the typical activating groups (like a beta-keto group) that facilitate facile decarboxylation through a cyclic transition state. youtube.com Its removal would likely require thermal methods, proceeding through a high-energy carbanion or radical intermediate at the C2 position. The thermodynamics of this process are generally unfavorable under mild conditions, requiring significant energy input.

In contrast, the C6-carboxylic acid is an aromatic carboxylic acid. The decarboxylation of aromatic acids is also typically challenging but can be promoted by heat, often in the presence of copper salts or strong acids. The mechanism involves the protonation of the carboxyl group, followed by the loss of CO₂ and water, or via the formation of an organometallic intermediate in catalyzed reactions.

The selective decarboxylation of one group over the other has not been extensively studied for this specific molecule, but it can be predicted that the C2-carboxyl group would be more resistant to removal than the C6-carboxyl group under specific catalytic conditions developed for aromatic acids.

Table 1: Predicted Decarboxylation Conditions

| Carboxyl Group | Position | Predicted Conditions for Decarboxylation | Mechanistic Notes |

|---|---|---|---|

| 1 | C2 (Aliphatic) | High temperature (>200°C) | Proceeds via a higher-energy C2 carbanion or radical. Generally less favorable. |

| 2 | C6 (Aromatic) | High temperature, often with Cu/quinoline (Doebner modification) or strong acid catalysis. | Involves electrophilic substitution mechanism where H+ replaces the -COOH group. |

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of carboxylic acids to derivatives such as esters and amides is a fundamental set of transformations in organic synthesis. uomustansiriyah.edu.iqlibretexts.org

Ester Formation: Esters of this compound can be readily synthesized via Fischer esterification. This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent helps drive the reaction toward the product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol nucleophile.

Amide Formation: Direct reaction of this compound with an amine typically results in an acid-base reaction to form an ammonium (B1175870) carboxylate salt. youtube.com To form an amide, the carboxylic acid's hydroxyl group must be converted into a better leaving group. khanacademy.org This is commonly achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). youtube.comyoutube.com The DCC activates the carboxyl group, allowing it to be attacked by the amine nucleophile to form the amide bond. youtube.com Alternatively, the dicarboxylic acid can be converted to a more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to yield the corresponding diamides.

Selective Derivatization Strategies

The electronic and steric differences between the C2-aliphatic and C6-aromatic carboxylic acids allow for selective modification. The C2-carboxylic acid is generally more sterically hindered due to the adjacent dihydropyran ring structure. Conversely, the C6-aromatic carboxylic acid's reactivity is influenced by the electron-donating nature of the chromane (B1220400) ring system.

Strategies for selective derivatization often rely on these intrinsic differences or the use of protecting groups. organic-chemistry.org

Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (milder, shorter reaction times), the less sterically hindered or more electronically activated carboxyl group may react faster. For instance, selective mono-esterification might be possible by carefully controlling stoichiometry and reaction conditions.

Protecting Groups: An orthogonal protecting group strategy offers precise control. organic-chemistry.org For example, a benzyl (B1604629) ester could be formed at one position, which can be selectively removed later by hydrogenolysis, while a t-butyl ester at the other position, which is stable to hydrogenolysis but removable with acid, remains intact. oup.comlibretexts.org The choice of protecting group depends on the stability required for subsequent reaction steps. uchicago.edu

Table 2: Potential Strategies for Selective Derivatization

| Strategy | Description | Potential Outcome |

|---|---|---|

| Stoichiometric Control | Use of one equivalent of activating agent and nucleophile under mild conditions. | Mono-derivatization, potentially favoring the more accessible C6-carboxyl group. |

| Kinetic Esterification | Reaction with a bulky alcohol (e.g., t-butanol) might favor the less hindered carboxyl group. | Selective esterification at the C6 position. |

| Orthogonal Protection | Formation of two different types of esters (e.g., benzyl and methyl esters) followed by selective deprotection. | Allows for the isolation of either mono-acid derivative for further functionalization. |

Reactivity of the Dihydropyran Ring System

The dihydropyran ring of the chromane scaffold is a saturated heterocyclic ether. Its reactivity is primarily dictated by the presence of the ether oxygen and the stereochemistry of the ring, which typically adopts a stable half-chair conformation. researchgate.net

Electrophilic and Nucleophilic Addition Reactions

As a saturated ring, the dihydropyran system does not undergo the typical electrophilic addition reactions seen in unsaturated systems like dihydropyrans. However, the ring's oxygen atom contains lone pairs of electrons, making it a Lewis basic site susceptible to attack by electrophiles.

Electrophilic Attack: Strong acids can protonate the ether oxygen, activating the ring. This protonation makes the adjacent C2 and C8a carbons more electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening.

Nucleophilic Addition: Direct nucleophilic attack on the saturated ring is generally unfavorable due to the lack of an electrophilic center. Such reactions typically require activation. For instance, the formation of the chromane skeleton itself can occur via an intramolecular oxy-Michael addition, highlighting a pathway for forming the ring from an activated precursor. mdpi.com However, additions to the pre-formed, stable chromane ring are rare without a ring-activation step.

Ring-Opening and Rearrangement Pathways

The cleavage of the dihydropyran ring is a significant reaction pathway, typically occurring under forceful conditions.

Acid-Catalyzed Ring-Opening: In the presence of strong, non-nucleophilic acids, protonation of the ether oxygen can be followed by a rearrangement or fragmentation. More commonly, treatment with strong nucleophilic acids like HBr or HI can lead to cleavage of the ether bond. The reaction would likely proceed via an Sₙ1 or Sₙ2 mechanism at the C2 position, leading to the formation of a phenol (B47542) with an opened side chain.

Rearrangement Pathways: While the chromane ring system is relatively stable, acid-catalyzed rearrangements have been proposed in related natural product syntheses, often involving epoxidation of a side chain followed by cyclization and rearrangement cascades. rsc.org For this compound, such rearrangements are not common but could potentially be induced under specific photolytic or strongly acidic conditions, leading to isomeric structures. Studies on the related chromone-3-carboxylic acid have shown that the pyrone ring can be expanded to a benzoxocinone ring upon reaction with certain carbon nucleophiles, a process involving ring-opening followed by decarboxylation and ring-closure. tubitak.gov.tr This suggests that under specific conditions, the chromane ring might undergo analogous, albeit more challenging, transformations.

Influence of Substituents on Reactivity and Selectivity

The reactivity of the chromane scaffold and the selectivity of its transformations are highly dependent on the nature and position of substituents on the molecule. Both the aromatic ring and the dihydropyran ring can be functionalized, and these modifications dictate the electronic and steric properties of the compound, thereby influencing its chemical behavior.

Structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives have provided significant insights into how substituents govern biological and chemical reactivity. acs.orgnih.govacs.org Research into sirtuin 2 (SIRT2) inhibitors revealed that substituents on the aromatic system are essential for inhibitory activity, as the unsubstituted 2-pentylchroman-4-one showed a complete loss of function. acs.org The electronic nature of these substituents is a critical factor; electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.org

Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. For instance, changing a 6-chloro substituent to a larger 6-bromo group was well-tolerated and maintained inhibitory potency. acs.org This suggests that while electron-withdrawing properties enhance activity, the size of the substituent is also a key determinant. acs.org Conversely, introducing an electron-donating methoxy (B1213986) group at the 6-position led to a significant decrease in activity. acs.org The position of the substituent is also crucial, with groups at the 6-position appearing to be more critical for activity than those at the 8-position. acs.org

Substituents on the dihydropyran ring also exert significant control. At the 2-position, the length and nature of an alkyl chain can modulate activity, with studies indicating that a pentyl group had the most optimal length among the alkyl derivatives tested for SIRT2 inhibition. acs.org Bulky aromatic groups in this position can lead to a decrease in activity, suggesting a spatial limitation for substituents. acs.org The stereochemistry at the C2 position is fundamentally linked to the helicity (twist) of the dihydropyran ring, which in turn can influence the specific optical rotation and stereoselectivity of reactions. mdpi.com

In photocatalytic reactions, the electronic properties of substituents on related starting materials, such as coumarin-3-carboxylic acids, also affect reaction yields. Studies have shown that substrates with electron-withdrawing groups participate efficiently in doubly decarboxylative Giese reactions. rsc.org

Table 1: Influence of Substituents on the SIRT2 Inhibitory Activity of Chroman-4-one Derivatives acs.org

This table summarizes the structure-activity relationship (SAR) data for various substituted 2-pentylchroman-4-one derivatives, showing the impact of substituent size and electronic properties at different positions on inhibitory activity.

| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | % Inhibition at 200 µM | IC₅₀ (µM) | Key Observation |

|---|---|---|---|---|---|---|

| Unsubstituted | n-Pentyl | H | H | <10% | N/A | Substituents on the aromatic ring are necessary for activity. |

| Lead Compound | n-Pentyl | Cl | Br | >70% | 3.8 | Electron-withdrawing halogens confer high potency. |

| Bromo derivative | n-Pentyl | Br | Br | >70% | 1.5 | Larger halogen at C6 is tolerated and increases potency. |

| Fluoro derivative | n-Pentyl | F | F | - | 31 | Smaller but more electronegative halogens are less effective. |

| Methoxy derivative | n-Pentyl | OCH₃ | H | 20% | N/A | Electron-donating group at C6 significantly reduces activity. |

| Propyl derivative | n-Propyl | Cl | Br | 76% | 10.6 | Alkyl chain length at C2 influences potency. |

Catalytic Transformations Involving this compound Scaffolds

Catalysis provides powerful and efficient pathways for the synthesis and functionalization of chromane structures, often enabling high levels of stereocontrol and molecular complexity under mild conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a robust strategy for the asymmetric synthesis of chiral chromane derivatives. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, leading to complex polyheterocyclic structures with high regio- and stereocontrol. nih.govsemanticscholar.orgacs.org

A prominent approach involves the reaction of precursors like 2-hydroxy cinnamaldehydes with various reaction partners, catalyzed by chiral secondary amines such as prolinol derivatives. nih.govacs.org For example, one pathway involves an initial iminium-catalyzed reduction of a cinnamaldehyde (B126680) to form a chroman-2-ol (B1610262) intermediate, which then participates in an enamine-catalyzed [4+2] cycloaddition. nih.govsemanticscholar.orgacs.org This sequence allows for the construction of complex chromane-containing products bearing multiple stereocenters with excellent enantioselectivity. nih.govsemanticscholar.org

Another powerful strategy is the organocatalytic domino Michael/hemiacetalization reaction. This has been used to synthesize functionalized chroman-2-ones and chromanes from aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. scispace.com Catalysts self-assembled from cinchona alkaloid derivatives and amino acids have proven effective, yielding products in high yields and with excellent diastereo- and enantioselectivities. scispace.com Similarly, cascade reactions involving oxa-Michael additions are widely used. An asymmetric double 1,6-addition strategy, reacting ortho-hydroxyphenyl-substituted para-quinone methides with 2,4-dienals, delivers complex chroman derivatives with high yields and stereoselectivities. rsc.org

Table 2: Examples of Organocatalytic Reactions for Chromane Synthesis

This table outlines various organocatalytic cascade reactions used to synthesize chiral chromane derivatives, highlighting the catalysts, reaction types, and typical outcomes.

| Reaction Type | Starting Materials | Catalyst Type | Key Intermediates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Iminium-Enamine Cascade | 2-Hydroxy Cinnamaldehyde, 1-Aza-1,3-butadiene | Prolinol derivative | Chroman-2-ol, Hemiaminal | Polycyclic Aminal-Chromane | High ee | nih.govsemanticscholar.orgacs.org |

| Michael/Hemiacetalization | Aliphatic Aldehyde, (E)-2-(2-Nitrovinyl)phenol | Cinchona Alkaloid / Amino Acid | Enamine, Michael Adduct | Functionalized Chroman-2-one | up to 99:1 dr, 99% ee | scispace.com |

| Double 1,6-Addition | o-Hydroxyphenyl p-Quinone Methide, 2,4-Dienal | Jørgensen–Hayashi Catalyst | Iminium Ion, Dienamine | Complex Chiral Chroman | >20:1 dr, >99% ee | rsc.org |

| Michael/Hemiketalization | Hydroxymaleimide, 2-Hydroxynitrostyrene | Squaramide | Michael Adduct | Chroman-Fused Pyrrolidinedione | >20:1 dr, up to 96% ee | nih.gov |

Visible-light photoredox catalysis offers a mild and efficient method for generating radical intermediates, enabling novel transformations of chromane precursors that are often difficult to achieve through traditional thermal methods. nih.govnih.gov Decarboxylative reactions are particularly well-suited for this approach, as carboxylic acid groups can be readily converted into radicals under photocatalytic conditions. chemrxiv.orgprinceton.educhemrxiv.org

A key example is the doubly decarboxylative Giese reaction for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org This reaction couples coumarin-3-carboxylic acids or chromone-3-carboxylic acids with radical precursors like N-(acyloxy)phthalimides. rsc.org The process is initiated by a photoredox catalyst, such as Ru(bpy)₃(PF₆)₂, which, upon excitation by visible light, facilitates two independent decarboxylation events. rsc.org The first decarboxylation generates an alkyl radical from the phthalimide (B116566) derivative, which then adds to the chromone (B188151) or coumarin (B35378) substrate. A subsequent decarboxylation of the substrate completes the cycle, yielding the final product. rsc.org This radical-mediated pathway operates under mild conditions and is a powerful tool for C-C bond formation. rsc.orgnih.gov

The proposed mechanism begins with the excitation of the photocatalyst. The excited catalyst reduces the N-(acyloxy)phthalimide, which then undergoes decarboxylation to form an alkyl radical. This radical adds to the electron-deficient olefin of the coumarin- or chromone-3-carboxylic acid. The resulting radical intermediate is then involved in a series of steps that terminate the catalytic cycle and lead to the final product after a second decarboxylation. rsc.org

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of scaffolds like this compound. rsc.org These methods are particularly effective for forming carbon-carbon and carbon-heteroatom bonds through mechanisms like cross-coupling and C-H bond activation. libretexts.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are widely used to modify aromatic systems. libretexts.orgnih.govlibretexts.orgnih.gov For a molecule like this compound, if converted to an aryl halide or triflate derivative, these reactions would allow for the introduction of a wide array of aryl, vinyl, or alkyl groups at the aromatic ring. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) complex, transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

More advanced strategies involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalization of the substrate into a halide or triflate. nih.govbeilstein-journals.org Transition metals like rhodium, manganese, and palladium can catalyze the site-selective activation of C-H bonds, often directed by a coordinating group within the molecule. nih.govbeilstein-journals.orgnih.gov For chromone-based structures, the inherent carbonyl group can act as a weak coordinating group, directing a metal catalyst to functionalize the C-5 position of the aromatic ring. nih.gov This allows for reactions such as direct oxidative cross-coupling with olefins. nih.gov Such late-stage functionalization techniques are highly valuable for efficiently diversifying complex molecules and exploring chemical space for drug discovery and materials science. beilstein-journals.org

Coordination Chemistry of Chromane 2,6 Dicarboxylic Acid

Ligand Design and Coordination Modes

The structure of Chromane-2,6-dicarboxylic acid, featuring a chromane (B1220400) backbone with carboxyl groups at the 2- and 6-positions, offers distinct possibilities for metal coordination. The design of this ligand inherently combines the predictable behavior of dicarboxylates with the unique steric and electronic profile of the chromane scaffold.

Multidentate Chelation and Bridging Capabilities of Dicarboxylate Ligands

Dicarboxylic acids are fundamental building blocks in coordination chemistry due to the versatility of the carboxylate group. mdpi.comnih.gov These groups, typically deprotonated to form dicarboxylates, can coordinate to metal ions in several ways, including monodentate, bidentate chelation, and various bridging modes. mdpi.comnih.gov The ability of dicarboxylates to act as bridging ligands is crucial for the formation of one-, two-, or three-dimensional polymeric networks. mdpi.com

The coordination versatility allows dicarboxylate ligands to link multiple metal centers, facilitating the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating solvent molecules or ligands. mdpi.com

Table 1: Common Coordination Modes of Dicarboxylate Ligands

| Coordination Mode | Description | Structural Role |

|---|---|---|

| Monodentate | A single oxygen atom from a carboxylate group binds to a metal center. | Typically terminates a coordination site or allows for flexibility. |

| Bidentate Chelate | Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. | Enhances complex stability (the "chelate effect"). |

| Bidentate Bridge (syn-syn) | Each oxygen atom of a carboxylate group binds to a different metal center, with both metal ions on the same side of the C-O-C plane. | Forms dinuclear or polynuclear structures. |

| Bidentate Bridge (anti-anti) | Each oxygen atom of a carboxylate group binds to a different metal center, with the metal ions on opposite sides of the C-O-C plane. | Creates linear or zigzag chains in coordination polymers. |

| Bidentate Bridge (syn-anti) | One oxygen coordinates to two metal centers while the other coordinates to one, or a combination of bridging modes. | Leads to more complex network topologies. |

Influence of Chromane Scaffold on Metal-Ligand Interactions

The chromane scaffold introduces specific steric and electronic features that are expected to influence its coordination behavior significantly compared to simple aromatic or aliphatic dicarboxylates.

Steric Influence: The chromane ring is not planar. The dihydropyran ring adopts a conformation (such as a half-chair) that places the carboxylic acid at the 2-position in a pseudo-axial or pseudo-equatorial orientation. This fixed, three-dimensional structure can direct the angle of approach for metal-ligand binding, potentially leading to specific coordination geometries and influencing the packing of molecules in the solid state.

Electronic Effects: The ether oxygen atom within the chromane heterocycle is a potential Lewis basic site. While less likely to coordinate directly to hard metal ions compared to the carboxylate groups, its presence can influence the electron density of the entire ligand system. This can subtly alter the acidity of the carboxylic protons and the strength of the metal-carboxylate bonds. rsc.orgresearchgate.net

Rigidity and Linker Potential: The rigid nature of the bicyclic chromane framework makes it an excellent candidate for a "linker" or "strut" in the construction of porous materials like MOFs. Unlike flexible aliphatic dicarboxylates, its conformational rigidity can lead to more predictable and stable framework structures with permanent porosity.

Synthesis and Structural Characterization of Metal Complexes

While specific research on the synthesis and characterization of metal complexes with this compound is not extensively reported in the literature, its functional groups provide a clear basis for predicting its reactivity with various metal ions.

Complexes with Transition Metal Ions

The dicarboxylate functionality of the ligand makes it highly suitable for forming stable complexes with a wide range of transition metal ions (e.g., Cu²⁺, Zn²⁺, Mn²⁺, Co²⁺, Ni²⁺). The synthesis would typically involve the reaction of a soluble salt of the transition metal with the deprotonated form of the ligand in a suitable solvent system, often employing solvothermal methods to promote crystallization. nih.govnih.gov The resulting complexes could range from simple mononuclear or dinuclear species, where the ligand acts as a chelate or a simple bridge, to extended coordination polymers. The specific geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would be determined by the coordination preference of the metal ion and the steric constraints imposed by the chromane scaffold. nih.gov

Lanthanide-Based Coordination Compounds

Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺) are characterized by their high coordination numbers (typically 8-10) and their preference for hard donor atoms like oxygen. This compound, with its four oxygen donors from the two carboxylate groups, is an excellent candidate for the synthesis of lanthanide complexes. The formation of stable chelates is highly probable. In these complexes, the chromane backbone could function as an "antenna," absorbing energy (e.g., UV light) and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This property is the basis for luminescent materials used in sensing and imaging applications.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of this compound, with two spatially distinct carboxylate groups held in a rigid orientation, makes it a promising linker for the rational design of MOFs. mdpi.com By connecting metal ions or metal-containing secondary building units (SBUs), this ligand could be used to construct robust, porous frameworks.

The synthesis of such materials would likely involve solvothermal reactions between a metal salt and the ligand. The resulting topology of the MOF would depend on the coordination geometry of the metal SBU and the angle between the two carboxylate vectors on the chromane linker. The inherent chirality of the ligand (due to the stereocenter at the C2 position) could also be exploited to synthesize chiral MOFs, which are of great interest for applications in enantioselective separations and asymmetric catalysis.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Copper(II) |

| Zinc(II) |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Europium(III) |

| Terbium(III) |

Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry of This compound . Consequently, information regarding the spectroscopic studies, X-ray diffraction analysis, or theoretical approaches to metal-ligand bonding for complexes of this particular compound is not available.

The provided outline requires detailed research findings for the following sections, none of which can be populated due to the absence of relevant studies:

Theoretical Approaches to Understanding Metal-Ligand Bonding and Complex Stability

Therefore, it is not possible to generate the requested article as it would require fabricating scientific data. Further research into the coordination behavior of this compound would be necessary before such an article could be written.

Applications in Advanced Materials Science and Catalysis

Chromane-2,6-dicarboxylic Acid as a Versatile Chemical Building Block for Advanced Materials

Dicarboxylic acids are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of polyesters, polyamides, and other high-performance polymers. The unique structure of this compound, which incorporates a chromane (B1220400) ring, offers the potential to impart specific properties such as thermal stability and rigidity to the resulting polymer backbone. The two carboxylic acid groups, positioned at the 2 and 6 positions, allow for the formation of linear or cross-linked polymeric structures with predictable geometries. The chromane moiety itself can be functionalized, opening avenues for fine-tuning the physicochemical properties of the resulting materials for specialized applications in advanced materials science.

Integration into Coordination Polymers and Metal-Organic Frameworks for Functional Materials

The rigid structure and divergent carboxylate groups of this compound make it an excellent candidate for a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). In these materials, metal ions or clusters are connected by organic linkers to form one-, two-, or three-dimensional networks with high porosity and surface area. The specific geometry of this compound would dictate the topology and pore environment of the resulting framework, which in turn governs its functional properties.

Metal-organic frameworks constructed with dicarboxylic acid linkers are widely explored as heterogeneous catalysts. The potential for MOFs based on this compound to act as catalysts is significant. The framework could provide catalytically active sites in several ways:

Open Metal Sites: The metal nodes within the MOF can have open coordination sites that act as Lewis acids, catalyzing a variety of organic reactions.

Functionalized Linkers: The chromane ring or other parts of the linker could be functionalized with catalytic groups.

Guest Encapsulation: The pores of the MOF can encapsulate catalytically active guest molecules, providing a confined environment that can enhance reaction rates and selectivity.

While specific catalytic data for this compound-based MOFs is not yet prevalent, research on similar systems provides a strong basis for their potential efficacy. For instance, coordination polymers based on other pyridine-dicarboxylic acid linkers have shown catalytic potential in Knoevenagel condensation reactions. nih.gov

Table 1: Potential Catalytic Applications for this compound-Based MOFs

| Catalytic Reaction | Potential Role of MOF |

|---|---|

| Knoevenagel Condensation | Lewis acidic metal sites |

| Aldol Condensation | Basic sites on functionalized linkers |

| Oxidation Reactions | Redox-active metal centers |

The high surface area and tunable pore sizes of MOFs make them exceptional materials for gas adsorption and separation. scispace.comresearchgate.netresearchgate.net The design of an MOF using this compound as a linker would result in a specific pore architecture, critical for selective gas uptake. The size, shape, and chemical nature of the pores determine which gas molecules can be adsorbed and how strongly they are held. By carefully selecting the metal node and synthesis conditions, it is possible to create MOFs tailored for specific separations, such as CO2 capture from flue gas or the separation of hydrocarbons. scispace.comelsevierpure.com The inherent properties of the chromane linker could also influence the interactions between the framework and guest gas molecules.

Table 2: Factors Influencing Gas Separation in this compound MOFs

| MOF Property | Influence on Gas Separation |

|---|---|

| Pore Size and Shape | Determines molecular sieving effects. |

| Surface Area | Affects total gas uptake capacity. |

| Chemical Functionality | Influences selective interactions with specific gas molecules. |

| Framework Flexibility | Can allow for adaptive guest recognition. |

Luminescent MOFs (LMOFs) are a class of materials with applications in chemical sensing, bio-imaging, and solid-state lighting. escholarship.orgnih.gov The luminescence can originate from the metal center, the organic linker, or an encapsulated guest molecule. Chromane derivatives are known to possess interesting photophysical properties. Incorporating this compound into an MOF could lead to materials with intrinsic luminescence. escholarship.org The emission properties could be tuned by the choice of the metal ion and by modifying the chromane linker. Furthermore, the porous nature of the MOF could allow for the detection of small molecules through changes in the luminescent signal upon their adsorption into the pores, a phenomenon known as luminescence quenching or enhancement. nih.govmdpi.com

Development of Non-Biological Sensing Platforms

The ability of MOFs to selectively adsorb analytes and translate that event into a measurable signal makes them ideal for chemical sensor development. LMOFs based on this compound could be designed as highly sensitive and selective sensors. For example, the presence of a specific pollutant or biomarker could quench the luminescence of the MOF, providing a clear "turn-off" signal. nih.gov The selectivity of such a sensor would be governed by the specific chemical and physical properties of the MOF's pores, which can be engineered by the rational design of the linker and metal components. While research on other dicarboxylic acids has shown promise for detecting substances like carcinoid biomarkers, the specific potential of this compound in this area remains a promising field for future investigation. nih.gov

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future synthetic endeavors will undoubtedly prioritize the development of environmentally benign and efficient methods for constructing the chromane (B1220400) framework and introducing the desired dicarboxylic acid functionalities. Key areas of focus will include:

Green Synthesis Strategies : Traditional synthetic routes often rely on harsh reagents and generate significant chemical waste. nih.govresearchgate.net Future research will likely explore the use of non-toxic catalysts, sustainable raw materials, and gentle reaction conditions to minimize the ecological impact of synthesizing Chromane-2,6-dicarboxylic acid. nih.govresearchgate.net Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are expected to play a crucial role in developing these eco-friendly protocols. researchgate.net

Atom Economy : The principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. nih.gov Strategies that exemplify high atom economy include pericyclic reactions like the Diels-Alder cycloaddition, which can form the chromane ring system with all atoms from the starting materials being incorporated into the product. nih.gov The development of catalytic reactions that minimize the formation of byproducts will also be a significant area of investigation. nih.gov

Convergent Synthesis : Convergent synthetic approaches, where different fragments of the molecule are synthesized separately and then joined together, offer a more efficient route to complex chromane derivatives. chemrxiv.orgchemrxiv.orgacs.org Future research could focus on developing convergent methods for this compound, potentially involving the annulation of o-hydroxy benzylic alcohols with appropriately substituted alkenes. chemrxiv.orgchemrxiv.orgacs.org

Exploration of Novel Reactivity and Cascade Transformations

Understanding and exploiting the inherent reactivity of the chromane nucleus is crucial for developing novel synthetic methodologies and accessing diverse molecular architectures. Future explorations in this area will likely involve:

Cascade Reactions : Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of constructing complex molecules. nih.govnih.govrsc.orgresearchgate.netmdpi.com The development of organocatalytic or metal-catalyzed cascade reactions starting from simple precursors could provide rapid access to highly functionalized chromane derivatives, including those with the dicarboxylic acid motif. nih.govnih.govnih.govrsc.org For instance, domino Michael/hemiacetalization reactions have been successfully employed for the stereoselective synthesis of chromane derivatives. nih.govrsc.org

Radical Annulations : Radical cascade annulations have emerged as a powerful tool for the synthesis of substituted chroman-4-ones. mdpi.com Future research could expand the scope of these reactions to include the synthesis of chromanes with carboxylic acid functionalities at various positions.

Selective Functionalization : Developing methods for the selective functionalization of the chromane ring system at specific positions is a key challenge. Future work will likely focus on catalytic C-H functionalization reactions that allow for the direct introduction of carboxylic acid groups or their precursors onto the chromane scaffold with high regioselectivity.

Rational Design of Derivatives with Tailored Electronic and Steric Properties

The biological activity and material properties of chromane derivatives are intimately linked to the electronic and steric nature of their substituents. acs.orgnih.gov The rational design of novel this compound derivatives with tailored properties is a promising avenue for future research.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring of the chromane can significantly influence its reactivity and biological interactions. acs.orgnih.gov For example, in the context of SIRT2 inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for high potency. acs.orgnih.gov Future studies could systematically explore the impact of various substituents on the electronic properties of this compound to optimize its performance in specific applications.

Steric Hindrance : Steric effects play a critical role in controlling the selectivity of chemical reactions and influencing the conformation of molecules. wikipedia.org In the design of new chromane derivatives, steric hindrance can be strategically employed to control reaction outcomes or to modulate the binding of the molecule to a biological target. wikipedia.orgmdpi.com For instance, the steric bulk of substituents can influence the regioselectivity of reactions and the stability of the resulting products. wikipedia.org

Structure-Activity Relationship (SAR) Studies : Systematic SAR studies will be essential for understanding how modifications to the this compound structure affect its properties. acs.orgnih.gov By synthesizing and evaluating a library of derivatives with varying substituents, researchers can build a comprehensive understanding of the structure-activity landscape and identify key structural features for desired functionalities. nih.gov

Advanced Computational Methodologies for Predictive Chemistry and Materials Discovery

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful insights into molecular structure, reactivity, and properties. d-nb.inforesearchgate.net Future research on this compound will greatly benefit from the application of advanced computational methodologies.

Predicting Regioselectivity : Computational methods, such as those based on quantum chemistry, can be developed to predict the regioselectivity of C-H functionalization reactions on the chromane scaffold. semanticscholar.orgresearchgate.netrsc.orgchemrxiv.org This predictive capability will be invaluable for guiding synthetic efforts and minimizing trial-and-error experimentation.

Understanding Reaction Mechanisms : Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of novel reactions for the synthesis of chromane derivatives. researchgate.netresearchgate.net A detailed understanding of the reaction pathways can aid in optimizing reaction conditions and designing more efficient catalysts.

Virtual Screening and Molecular Docking : For applications in drug discovery, molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. core.ac.ukresearchgate.netnih.gov This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for further experimental investigation. Quantum Theory of Atoms in Molecules (QTAIM) can also provide insights into intermolecular interactions. d-nb.inforesearchgate.net

Synergistic Integration of Synthetic and Computational Approaches for Comprehensive Understanding

The most significant advances in the study of this compound and its derivatives will arise from a close integration of synthetic and computational approaches. This synergistic relationship will enable a deeper and more comprehensive understanding of the chemistry and potential applications of these molecules.

Iterative Design-Synthesize-Test-Analyze Cycles : A powerful research paradigm involves using computational models to design novel chromane derivatives with desired properties. These compounds are then synthesized and experimentally tested. The experimental results are, in turn, used to refine and improve the computational models, creating an iterative cycle of discovery and optimization. researchgate.net

Validating Computational Predictions : Experimental validation is crucial for establishing the accuracy and reliability of computational predictions. nih.gov Close collaboration between computational and synthetic chemists will be essential for designing experiments that can rigorously test the predictions of theoretical models.

Data-Driven Discovery : The increasing availability of large datasets from high-throughput screening and computational studies opens up new possibilities for data-driven discovery. digitellinc.com Machine learning and artificial intelligence techniques can be applied to these datasets to identify complex structure-property relationships and to guide the design of new chromane derivatives with enhanced performance.

Q & A

Q. Key considerations :

- Purity is verified via elemental analysis (>98% assay) and FTIR spectroscopy .

- Solvent selection (e.g., glacial acetic acid, NMP) impacts reaction efficiency and product stability .

Basic: How are metal complexes of pyridine-2,6-dicarboxylic acid characterized?

Characterization involves multi-technique approaches:

- Structural analysis : Single-crystal X-ray diffraction (e.g., WinGX suite) reveals coordination geometry. For example, Cu(II) complexes exhibit nonadentate ligand binding via carboxylate oxygens and pyridine nitrogen .

- Spectroscopy : FTIR confirms ligand binding modes (e.g., shifts in carboxylate stretching frequencies at ~1700 cm⁻¹) .

- Thermal stability : TGA-FTIR analyzes decomposition pathways, showing ligand loss at ~250°C and metal oxide residue formation .

Q. Methodology :

- Optimize molecular geometry using Gaussian or ORCA.

- Compare computed vibrational spectra with experimental FTIR to validate models .

Advanced: How can researchers resolve contradictions in antimicrobial activity data for pyridine-2,6-dicarboxylic acid complexes?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from:

- Experimental variables : Differences in bacterial strains, solvent systems, or incubation times .

- Ligand protonation states : pH-dependent carboxylate deprotonation alters metal-binding capacity and bioactivity.

Q. Strategies :

- Standardize protocols using CLSI guidelines.

- Perform dose-response assays with free ligand controls to isolate metal-specific effects .

Advanced: What methodologies are used to study DNA interactions with pyridine-2,6-dicarboxylic acid complexes?

- Fluorescence quenching : Acridine orange displacement assays measure binding affinity. A Cu(II) complex showed 65% fluorescence quenching at 50 µM, suggesting intercalation or groove binding .

- Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon complex addition.

Q. Experimental design :

- Use herring sperm DNA as a model system.

- Compare results with ethidium bromide controls to assess binding mode specificity .

Advanced: How can luminescent properties of lanthanide complexes be optimized for photonic applications?